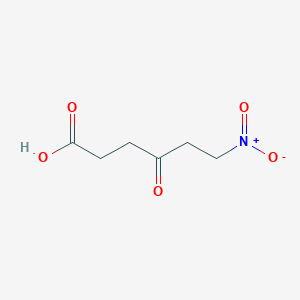

6-Nitro-4-oxohexanoic acid

CAS No.: 98196-97-5

Cat. No.: VC6889493

Molecular Formula: C6H9NO5

Molecular Weight: 175.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98196-97-5 |

|---|---|

| Molecular Formula | C6H9NO5 |

| Molecular Weight | 175.14 |

| IUPAC Name | 6-nitro-4-oxohexanoic acid |

| Standard InChI | InChI=1S/C6H9NO5/c8-5(1-2-6(9)10)3-4-7(11)12/h1-4H2,(H,9,10) |

| Standard InChI Key | XIILZEKSMDUWKM-UHFFFAOYSA-N |

| SMILES | C(CC(=O)O)C(=O)CC[N+](=O)[O-] |

Introduction

Synthetic Routes and Methodological Innovations

Enzymatic Oxidation Approaches

Enzymatic methods offer a green alternative for producing 4-oxohexanoic acid intermediates. demonstrated that ω-amino group-oxidizing enzymes (ω-AOX) from Phialemonium sp. AIU 274 can convert 6-aminohexanoic acid to 6-oxohexanoic acid with 100% yield. To introduce a nitro group, a two-step process could be envisioned: enzymatic oxidation followed by nitration. For example, nitration of the 6-oxohexanoic acid intermediate using mixed acid (HNO₃/H₂SO₄) under controlled conditions, as described in a patent for 6-(nitrooxy)hexanoic acid synthesis , might yield the target compound.

Industrial-Scale Nitration Techniques

The patent WO2024008844A1 outlines a nitration protocol for synthesizing 6-(nitrooxy)hexanoic acid derivatives. Key steps include:

-

Ring-opening of ε-caprolactone to produce 6-hydroxyhexanoic acid.

-

Nitration using HNO₃ and H₂SO₄ in dichloromethane.

-

Purification via flash chromatography to remove impurities like 15-(6-chlorohexanoyl) esters.

Adapting this method for 6-nitro-4-oxohexanoic acid would require introducing the ketone group at position 4 prior to nitration. For instance, MenD-catalyzed C–C coupling, as reported for 6-cyano-4-oxohexanoic acid , could generate the 4-oxo backbone, followed by nitration at position 6.

Physicochemical Properties and Stability

While experimental data for 6-nitro-4-oxohexanoic acid remains unavailable, Table 1 extrapolates properties from analogous compounds:

Table 1: Comparative Physicochemical Properties

The nitro group’s electron-withdrawing nature likely lowers the pKa of the carboxylic acid compared to 6-oxohexanoic acid, enhancing its acidity. Stability studies on similar nitro compounds suggest susceptibility to thermal decomposition above 150°C, necessitating low-temperature storage and handling.

Challenges and Future Directions

Process Economics

Monte Carlo analysis applied to MenD-catalyzed synthesis highlighted the impact of enzyme cost and yield on profitability. For 6-nitro-4-oxohexanoic acid, nitration reagent costs (HNO₃, H₂SO₄) and safety measures for handling corrosive mixtures will dominate production expenses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume